TL13-112

Übersicht

Beschreibung

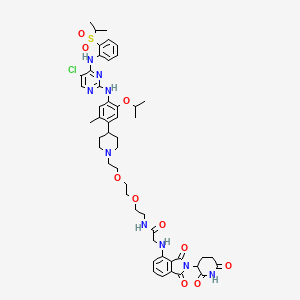

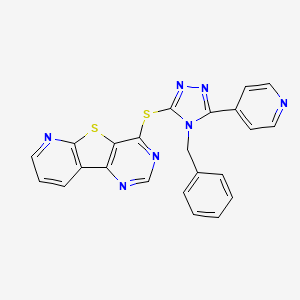

TL13-112 ist ein potenter und selektiver Degrader der anaplastischen Lymphomkinase (ALK) durch den Proteolyse-Targeting-Chimären (PROTAC)-Mechanismus. Es wurde entwickelt, um die ALK-Aktivität zu hemmen und den Abbau zusätzlicher Kinasen wie Aurora A, FER, PTK2 und RPS6KA1 zu fördern . Diese Verbindung ist ein Hybridmolekül, das den ALK-Inhibitor Ceritinib mit dem Cereblon-Liganden Pomalidomid kombiniert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Konjugation von Ceritinib und Pomalidomid beinhaltet. Der Syntheseweg umfasst die folgenden Schritte:

Synthese von Ceritinib: Ceritinib wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung eines Pyrimidinrings und die anschließende Funktionalisierung zur Einführung der notwendigen Substituenten umfassen.

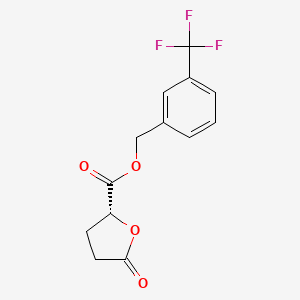

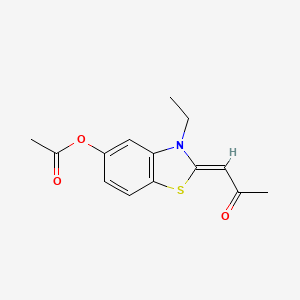

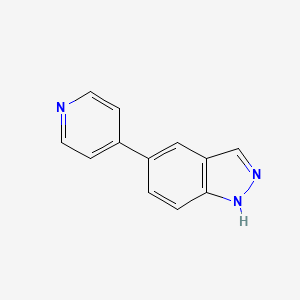

Synthese von Pomalidomid:

Konjugation: Der letzte Schritt umfasst die Konjugation von Ceritinib und Pomalidomid über einen Linker, um das PROTAC-Molekül this compound zu bilden

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzsynthesetechniken, Reinigungsmethoden wie Chromatographie und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Abbau: This compound fördert den Abbau von ALK und anderen Kinasen durch den PROTAC-Mechanismus.

Hemmung: Es hemmt die Aktivität von ALK und anderen Kinasen, indem es an deren aktive Zentren bindet.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen abgebaute Proteinfragmente, die aus der Proteolyse von ALK und anderen Kinasen resultieren .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch den folgenden Mechanismus:

Bindung an ALK: This compound bindet an das aktive Zentrum von ALK und hemmt seine Kinaseaktivität.

Rekrutierung von Cereblon: Die Pomalidomidkomponente von this compound rekrutiert die E3-Ligase Cereblon.

Ubiquitinierung und Abbau: Die Rekrutierung von Cereblon führt zur Ubiquitinierung von ALK, wodurch es für den Proteasom-Abbau vorgesehen ist.

Abbau zusätzlicher Kinasen: This compound fördert auch den Abbau anderer Kinasen wie Aurora A, FER, PTK2 und RPS6KA1.

Wissenschaftliche Forschungsanwendungen

TL13-112 has a wide range of scientific research applications, including:

Biochemische Analyse

Biochemical Properties

TL13-112 interacts with several enzymes and proteins. It inhibits ALK activity with an IC50 value of 0.14 nM . Additionally, this compound prompts the degradation of Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 8550 nM, 42.4 nM, 25.4 nM, and 677 nM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently inhibited the growth of the ALK-positive cell lines H3122, Karpas 299, SU-DHL-1, Kelly, Lan5, SH-SY5Y, and CHLA20 . This compound also inhibited ALK phosphorylation and downstream STAT3 phosphorylation in H3122, Karpas 299, Kelly, and CHLA20 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with an IC50 value of 2.4 uM . This compound is selective for degradation of ALK with the DC50s of 10 nM and 40 nM in H3122 cell and Karpas 299, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. ALK degradation acts at 4 hours of treatment in H3122 cells and at 8 hours of treatment in Karpas 299 cells . The maximum degradation achieves at 16 hours in both cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TL13-112 is synthesized through a multi-step process that involves the conjugation of Ceritinib and Pomalidomide. The synthetic route includes the following steps:

Synthesis of Ceritinib: Ceritinib is synthesized through a series of reactions involving the formation of a pyrimidine ring and subsequent functionalization to introduce the necessary substituents.

Synthesis of Pomalidomide:

Conjugation: The final step involves the conjugation of Ceritinib and Pomalidomide through a linker to form the PROTAC molecule this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

TL13-112 undergoes various chemical reactions, including:

Degradation: This compound promotes the degradation of ALK and other kinases through the PROTAC mechanism.

Inhibition: It inhibits the activity of ALK and other kinases by binding to their active sites.

Common Reagents and Conditions

Conditions: The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and selectivity.

Major Products

The major products formed from the reactions of this compound include degraded protein fragments resulting from the proteolysis of ALK and other kinases .

Wirkmechanismus

TL13-112 exerts its effects through the following mechanism:

Binding to ALK: This compound binds to the active site of ALK, inhibiting its kinase activity.

Recruitment of Cereblon: The Pomalidomide component of this compound recruits the E3 ligase Cereblon.

Ubiquitination and Degradation: The recruitment of Cereblon leads to the ubiquitination of ALK, targeting it for proteasomal degradation.

Degradation of Additional Kinases: This compound also promotes the degradation of other kinases such as Aurora A, FER, PTK2, and RPS6KA1.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TL13-110: Eine negative Kontrolle für TL13-112, die keinen Abbau fördert.

NVP-TAE684: Ein ALK-Inhibitor, der nicht über den PROTAC-Mechanismus verfügt.

Pomalidomid: Ein Cereblon-Ligand, der bei der Synthese von this compound verwendet wird.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, gleichzeitig die ALK-Aktivität zu hemmen und seinen Abbau durch den PROTAC-Mechanismus zu fördern. Diese Doppelfunktion macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQUXILNXIWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TL13-112 impact NPM-ALK expression in ALK+ ALCL cells and what are the downstream effects?

A1: this compound acts as a PROTAC (proteolysis targeting chimera) molecule, specifically designed to degrade NPM-ALK. [] By inducing the degradation of NPM-ALK, this compound effectively inhibits the oncogenic signaling pathways driven by this fusion protein. This leads to the upregulation of CD45, a protein whose expression is normally suppressed by NPM-ALK activity. [] The increase in CD45 levels upon this compound treatment suggests a potential role for CD45 in regulating the sensitivity of ALCL cells to ALK tyrosine kinase inhibitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)

![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)

![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)